2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone
Overview
Description
2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone is a chemical compound with the molecular formula C₁₂H₁₄FNO₃S This compound is known for its unique structural features, which include a fluorophenyl group, a sulfinyl group, and a morpholino group
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and morpholine.
Reaction Conditions: The reaction conditions often involve the use of oxidizing agents to introduce the sulfinyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Industrial Production: Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The sulfinyl group is known to participate in redox reactions, which can influence cellular signaling pathways. Additionally, the morpholino group may enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone can be compared with other similar compounds, such as:
Fladrafinil: A derivative of adrafinil, known for its wakefulness-promoting effects.
Flmodafinil: An enantiopure derivative of modafinil, used for its cognitive-enhancing properties.
Adrafinil: A prodrug of modafinil, used to promote wakefulness.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfinyl-1-morpholin-4-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c13-10-1-3-11(4-2-10)18(16)9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRJVRSQWXPBOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207435 | |
Record name | 2-[(4-Fluorophenyl)sulfinyl]-1-(4-morpholinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666055 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339107-09-4 | |
Record name | 2-[(4-Fluorophenyl)sulfinyl]-1-(4-morpholinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339107-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Fluorophenyl)sulfinyl]-1-(4-morpholinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601207435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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